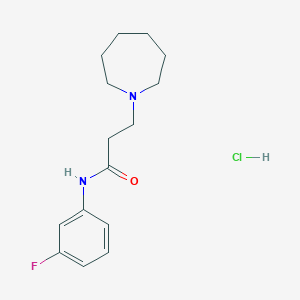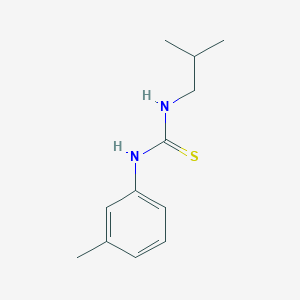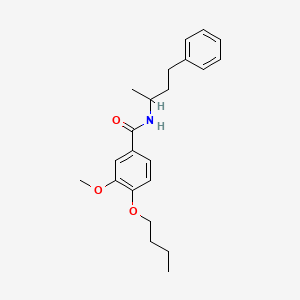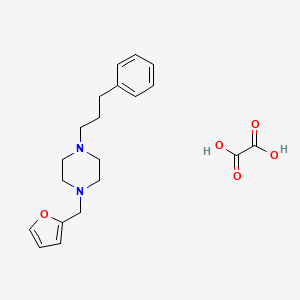
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride
説明
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride, also known as AZP-531, is a novel drug that has been developed for the treatment of obesity and type 2 diabetes. The drug works by targeting the ghrelin receptor, which is a hormone that plays a role in regulating appetite and energy balance.
作用機序
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride works by targeting the ghrelin receptor, which is a hormone that plays a role in regulating appetite and energy balance. Ghrelin is produced in the stomach and stimulates appetite, while also increasing glucose levels and decreasing insulin secretion. This compound blocks the ghrelin receptor, which reduces appetite and improves glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal studies. In human studies, this compound has been shown to reduce body weight, improve insulin sensitivity, and lower blood glucose levels. This compound has also been shown to improve lipid metabolism, reduce inflammation, and improve liver function.
実験室実験の利点と制限
The advantages of using 3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride in lab experiments include its specificity for the ghrelin receptor, its ability to reduce food intake and body weight, and its potential use in the treatment of obesity and type 2 diabetes. The limitations of using this compound in lab experiments include its potential side effects, such as nausea and vomiting, as well as the need for further research to determine its long-term safety and efficacy.
将来の方向性
For research on 3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride include further preclinical and clinical studies to determine its safety and efficacy in the treatment of obesity and type 2 diabetes. Other potential applications for this compound include the treatment of metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Additionally, research could focus on the development of more potent and selective ghrelin receptor antagonists.
科学的研究の応用
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials for its potential use in the treatment of obesity and type 2 diabetes. In animal studies, this compound has been shown to reduce food intake, body weight, and improve glucose tolerance. In human studies, this compound has been shown to reduce body weight, improve insulin sensitivity, and lower blood glucose levels.
特性
IUPAC Name |
3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.ClH/c16-13-6-5-7-14(12-13)17-15(19)8-11-18-9-3-1-2-4-10-18;/h5-7,12H,1-4,8-11H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDMZQNJPDOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![11-(4-fluorophenyl)-3-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3941721.png)
![(2-furylmethyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B3941723.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)



![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941749.png)
![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)


![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3941787.png)
